Tyrphostin AG 528

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

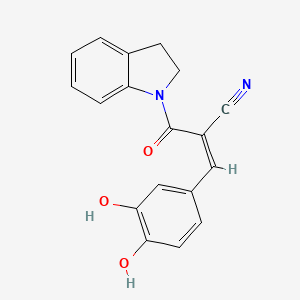

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKCTDWWIWGLHW-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=CC=CC=C21)C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tyrphostin AG 528: A Technical Guide to its Inhibition of EGFR and ErbB2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 528 is a potent protein tyrosine kinase inhibitor with demonstrated activity against the Epidermal Growth Factor Receptor (EGFR) and the v-erb-b2 erythroblastic leukemia viral oncogene homolog 2 (ErbB2, also known as HER2). As a member of the tyrphostin family of compounds, it serves as a valuable tool for investigating the roles of these critical receptor tyrosine kinases in cellular signaling and as a potential scaffold for the development of targeted anticancer therapeutics. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory properties, the downstream signaling pathways it affects, and detailed experimental protocols for its characterization.

Core Inhibitory Activity

This compound exhibits a competitive inhibitory mechanism against the ATP-binding site of the EGFR and ErbB2 tyrosine kinase domains. This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound against EGFR and ErbB2 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) being key parameters.

| Target Kinase | IC50 Value (µM) | Citation |

| EGFR | 4.9 | [1][2] |

| ErbB2 (HER2) | 2.1 | [1][2] |

Signaling Pathways

The inhibition of EGFR and ErbB2 by this compound disrupts multiple downstream signaling pathways critical for oncogenesis. The primary cascades affected include the Ras-Raf-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-Akt-mTOR pathway, a key regulator of cell survival and growth.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory effects of this compound.

In Vitro Kinase Assay

This protocol outlines a general procedure to determine the IC50 of this compound against EGFR and ErbB2 kinases.

Materials:

-

Recombinant human EGFR and ErbB2 kinase domains

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase (EGFR or ErbB2) in kinase buffer. The final kinase concentration should be predetermined to be in the linear range of the assay.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be close to its Km for the respective kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines that overexpress EGFR or ErbB2 (e.g., A431, SK-BR-3).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the inhibitor concentration.

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis

This protocol is to assess the inhibition of EGFR and ErbB2 phosphorylation and downstream signaling by this compound.

Materials:

-

Cancer cell line of interest

-

Serum-free and complete cell culture medium

-

This compound stock solution (in DMSO)

-

EGF or other relevant growth factors

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ErbB2, anti-ErbB2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) and total protein levels.

Conclusion

This compound is a well-characterized inhibitor of EGFR and ErbB2, making it a valuable research tool for dissecting the signaling pathways governed by these receptors. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to investigate its biological effects and explore its therapeutic potential. The ability to effectively block key oncogenic signaling pathways underscores the importance of compounds like this compound in the ongoing efforts to develop more effective and targeted cancer therapies.

References

Tyrphostin AG 528: A Technical Guide to its Signaling Pathway and Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived small molecule inhibitor belonging to the tyrphostin family of compounds. These compounds are structurally analogous to the tyrosine residue of proteins and are designed to inhibit the activity of protein tyrosine kinases (PTKs). PTKs play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is a hallmark of many cancers, making them a key target for therapeutic intervention. This compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the ErbB2 (also known as HER2/neu) receptor, both of which are critical drivers in the progression of various solid tumors. This technical guide provides an in-depth overview of the signaling pathway of this compound, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domain of both EGFR and ErbB2. By binding to the ATP-binding pocket of these receptors, it prevents the autophosphorylation and subsequent activation of downstream signaling cascades. This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and survival.

Core Signaling Pathways

The primary targets of this compound are EGFR (ErbB1) and ErbB2 (HER2). These receptors are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (in the case of EGFR) or heterodimerization, these receptors undergo a conformational change that activates their intrinsic kinase activity. This leads to the phosphorylation of specific tyrosine residues within their cytoplasmic tails, creating docking sites for various adaptor proteins and enzymes. These interactions trigger the activation of two major downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Both pathways are central to promoting cell proliferation, survival, and angiogenesis. By inhibiting the initial phosphorylation event, this compound effectively shuts down these pro-tumorigenic signaling networks.

Caption: this compound inhibits EGFR and ErbB2, blocking downstream MAPK and PI3K/Akt pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (µM) | Assay Type |

| EGFR | 4.9[1][2][3][4] | Cell-free kinase assay |

| ErbB2/HER2 | 2.1[1][2][3][4][5] | Cell-free kinase assay |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for the specific needs of the researcher.

In Vitro Kinase Assay (EGFR/ErbB2)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against EGFR and ErbB2 tyrosine kinases.

Materials:

-

Recombinant human EGFR or ErbB2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Phosphocellulose paper (for radiolabeling method)

-

Scintillation counter or luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to obtain a range of concentrations for IC50 determination.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

This compound at various concentrations

-

Recombinant EGFR or ErbB2 kinase

-

Poly(Glu, Tyr) substrate

-

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP if using a non-radioactive method) to each well.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Termination of Reaction:

-

Radiolabeling method: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

ADP-Glo™ method: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol.

-

-

Data Analysis:

-

Radiolabeling method: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

ADP-Glo™ method: Measure the luminescence using a luminometer.

-

-

IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Tyrphostin AG 528: A Technical Guide to its Discovery, Mechanism, and Application

Abstract

Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived small molecule inhibitor of protein tyrosine kinases. It exhibits potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and the closely related ErbB2/HER2 receptor. This technical guide provides a comprehensive overview of the discovery and history of this compound, its mechanism of action, and detailed protocols for key in vitro assays. The document also presents its effects on downstream signaling pathways and summarizes its inhibitory activity in a structured format.

Discovery and History

The discovery of this compound is rooted in the pioneering work of Dr. Alexander Levitzki and his colleagues at the Hebrew University of Jerusalem. In the late 1980s, they initiated a systematic effort to synthesize and characterize a novel class of low molecular weight compounds that could specifically inhibit protein tyrosine kinases (PTKs).[1] This endeavor led to the creation of "tyrphostins," a name coined for tyrosine phosphorylation inhibitors.[1][2]

The foundational research, published in 1989, described the synthesis and biological activity of the first series of tyrphostins, which were benzylidene malononitrile derivatives.[2] These initial compounds were designed to be competitive inhibitors at the substrate-binding site of the EGF receptor kinase domain.[2]

Further structure-activity relationship studies led to the development of more potent and selective tyrphostins. In a 1991 publication, Gazit et al. described the synthesis of heterocyclic and α-substituted benzylidenemalononitrile tyrphostins, which included compounds with potent inhibitory activity against both EGFR and the then newly characterized ErbB2/neu (HER2) tyrosine kinase.[3] It is within this body of work that this compound (also referred to as Tyrphostin B66) emerged as a significant inhibitor of both these key oncogenic drivers.

Chemical Properties and Synthesis

This compound is a benzylidene malononitrile derivative. While a detailed, step-by-step synthesis protocol for this compound is not explicitly detailed in readily available literature, the general synthesis of this class of compounds involves the Knoevenagel condensation of a substituted benzaldehyde with a malononitrile derivative.

Based on the structure of this compound, a plausible synthetic route would involve the condensation of 3,4-dihydroxybenzaldehyde with N-(3-phenylpropyl)cyanoacetamide.

Caption: Plausible synthetic route for this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic domain of EGFR and ErbB2/HER2. By binding to the ATP-binding pocket, it prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This blockade of autophosphorylation and substrate phosphorylation effectively abrogates the activation of the receptor and the subsequent initiation of downstream signaling cascades.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (μM) | Assay Type |

| EGFR | 4.9 | Cell-free kinase assay |

| ErbB2/HER2 | 2.1 | Cell-free kinase assay |

Data sourced from multiple commercial suppliers and corroborated by available literature.[4]

Signaling Pathway Inhibition

The inhibition of EGFR and ErbB2 by this compound leads to the downregulation of several critical downstream signaling pathways that are central to cancer cell proliferation, survival, and migration. The primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.

Caption: Inhibition of EGFR/ErbB2 signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Assay (EGFR/ErbB2)

This protocol outlines a method to determine the IC50 of this compound against purified EGFR or ErbB2 kinase.

Caption: Workflow for an in vitro kinase assay.

Methodology:

-

Reagents and Buffers:

-

Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

-

Recombinant human EGFR or ErbB2 kinase.

-

Poly(Glu, Tyr) 4:1 as a generic substrate.

-

ATP.

-

This compound dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature.

-

Prepare a solution of the substrate and ATP in kinase buffer.

-

Initiate the kinase reaction by adding the substrate/ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and detect the amount of ADP produced (or phosphorylated substrate) according to the manufacturer's protocol of the chosen detection system.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Caption: Workflow for an MTT cell proliferation assay.

Methodology:

-

Materials:

-

Cancer cell line of interest (e.g., A431 for high EGFR expression, SK-BR-3 for high ErbB2 expression).

-

Complete cell culture medium.

-

This compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for a period of 72 hours in a humidified incubator at 37°C with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

In Vivo Studies

While specific in vivo efficacy data for this compound is not extensively reported in publicly accessible literature, studies on other tyrphostins have demonstrated their potential to inhibit tumor growth in xenograft models. For instance, related tyrphostins have been shown to delay the growth of squamous cancer xenografts. However, these studies also highlighted challenges such as rapid in vivo elimination, suggesting that formulation and dosing schedules are critical for therapeutic efficacy.

Conclusion

This compound is a historically significant molecule in the development of targeted cancer therapies. As a potent inhibitor of EGFR and ErbB2, it has served as a valuable tool for dissecting the roles of these receptor tyrosine kinases in cancer biology. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and related compounds.

References

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. selleckchem.com [selleckchem.com]

- 3. Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

Tyrphostin AG 528 as a protein tyrosine kinase inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Tyrphostin AG 528 (also known as Tyrphostin B66), a potent protein tyrosine kinase inhibitor. This document provides detailed information on its mechanism of action, key signaling pathways, quantitative data, and exemplary experimental protocols to facilitate its application in research and drug development.

Executive Summary

This compound is a synthetic, small-molecule inhibitor of protein tyrosine kinases, demonstrating notable activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2).[1][2][3] By competing with ATP for the kinase binding site, it effectively blocks the autophosphorylation and subsequent activation of these receptors, leading to the attenuation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Its inhibitory effects on these key oncogenic drivers have positioned this compound as a compound of interest in cancer research. This guide provides a detailed overview of its biochemical properties, biological effects, and methodologies for its experimental use.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of protein tyrosine kinases.[4] The catalytic activity of these enzymes is dependent on the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein. This compound, due to its structural similarity to the adenine ring of ATP, occupies the ATP-binding pocket within the kinase domain of EGFR and ErbB2. This occupation physically obstructs the binding of ATP, thereby preventing the phosphotransfer reaction and inhibiting the kinase's activity. The inhibition of receptor autophosphorylation is the primary event that leads to the blockade of downstream signal transduction.

Quantitative Data

The inhibitory potency of this compound has been quantified against its primary targets. The following table summarizes the key quantitative data available for this compound.

| Target | Assay Type | IC50 Value | Reference |

| EGFR (ErbB1) | Cell-free assay | 4.9 µM | [1][2][3] |

| ErbB2 (HER2) | Cell-free assay | 2.1 µM | [1][2][3] |

Signaling Pathways

This compound primarily impacts two major signaling pathways that are frequently dysregulated in cancer: the EGFR signaling pathway and the JAK/STAT signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as EGF, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are central to regulating cell proliferation, survival, and migration. This compound's inhibition of EGFR autophosphorylation effectively halts the initiation of these downstream signals.[5][6]

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[1] Ligand-receptor binding induces the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and function as transcription factors to regulate the expression of genes involved in cell growth, differentiation, and immune responses. EGFR activation can also lead to the activation of the JAK/STAT pathway. By inhibiting upstream kinases like EGFR, this compound can indirectly suppress the activation of this pathway.[5][7]

Experimental Protocols

The following are representative protocols for evaluating the activity of this compound. These are generalized methodologies and should be optimized for specific cell lines and experimental conditions.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a method to determine the IC50 value of this compound against a specific protein tyrosine kinase.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

Prepare a solution of the purified kinase of interest.

-

Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).

-

Prepare a solution of [γ-³²P]ATP.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add serial dilutions of this compound to the wells. Include a control with DMSO only.

-

Add the kinase and substrate to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT Assay - General Protocol)

This protocol measures the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot Analysis of Protein Phosphorylation (General Protocol)

This protocol is used to assess the effect of this compound on the phosphorylation state of specific proteins within a signaling pathway.

-

Cell Treatment and Lysis:

-

Culture cells to approximately 80% confluency.

-

Treat the cells with various concentrations of this compound for a specified duration. A positive control (e.g., EGF stimulation) and a negative control (vehicle) should be included.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK, or anti-phospho-STAT3).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities to determine the relative levels of protein phosphorylation in treated versus control samples.

-

Conclusion

This compound is a valuable research tool for investigating signaling pathways mediated by EGFR and ErbB2. Its defined mechanism of action and inhibitory potency make it a suitable compound for studying the roles of these kinases in various cellular processes, particularly in the context of oncology. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further investigation into its broader kinase selectivity profile and its effects in various in vivo models will continue to delineate its potential as a therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound (Tyrphostin B66) | EGFR抑制剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tyrphostin AG 528: A Technical Guide to its Inhibition of Epidermal Growth Factor Receptor (EGFR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of Tyrphostin AG 528 on the Epidermal Growth Factor Receptor (EGFR). It includes quantitative data on its inhibitory concentration, detailed experimental protocols for assessing its activity, and a visualization of its mechanism of action within the EGFR signaling pathway.

Quantitative Inhibitory Activity

This compound is a protein tyrosine kinase inhibitor that demonstrates activity against members of the ErbB family of receptors. Its inhibitory potency is most pronounced against EGFR and ErbB2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 Value |

| Epidermal Growth Factor Receptor (EGFR) | 4.9 µM[1][2] |

| ErbB2 (HER2) | 2.1 µM[1][2] |

Experimental Protocol: Determination of EGFR Kinase Inhibition

The following protocol is a representative method for determining the IC50 value of a Tyrphostin, such as AG 528, against EGFR tyrosine kinase activity. This methodology is based on established kinase assay principles.

Objective: To measure the in-vitro inhibitory activity of this compound on the phosphorylation of a synthetic substrate by the EGFR tyrosine kinase.

Materials:

-

Enzyme: Recombinant human EGFR tyrosine kinase domain.

-

Substrate: Poly(Glu, Tyr) 4:1 (or a specific peptide substrate).

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution, with subsequent serial dilutions.

-

ATP: Adenosine triphosphate, as a phosphate donor. [32P]ATP is used for radioactive detection.

-

Assay Buffer: Typically contains HEPES, MgCl₂, MnCl₂, and a detergent like Triton X-100.

-

Reaction Plates: 96-well microtiter plates.

-

Phosphocellulose Paper: For capturing the phosphorylated substrate.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation of Reagents:

-

Prepare a range of concentrations of this compound by serial dilution of the stock solution in the assay buffer.

-

Prepare a reaction mixture containing the EGFR enzyme and the substrate in the assay buffer.

-

Prepare an ATP solution containing a mix of non-radioactive ATP and [γ-32P]ATP.

-

-

Kinase Reaction:

-

To each well of the 96-well plate, add the prepared this compound dilutions.

-

Add the EGFR enzyme and substrate mixture to each well.

-

Initiate the phosphorylation reaction by adding the ATP solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding a solution such as trichloroacetic acid (TCA).

-

Spot an aliquot from each well onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Measure the amount of radioactivity incorporated into the substrate on the paper using a scintillation counter.

-

-

Data Analysis:

-

The radioactivity counts are proportional to the EGFR kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in EGFR kinase activity, by fitting the data to a sigmoidal dose-response curve.

-

EGFR Signaling Pathway and Inhibition by this compound

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of the EGFR signaling pathway is a common factor in the development of various cancers.

Mechanism of Action:

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][6] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[6][7] These pathways ultimately lead to the cellular responses of growth and survival.

This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues on the substrate. This blockage of autophosphorylation and subsequent downstream signaling effectively inhibits the pro-proliferative and anti-apoptotic signals mediated by EGFR.

Caption: EGFR signaling and inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 value of an inhibitor like this compound in a kinase assay.

Caption: Workflow for IC50 determination of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 4. selleck.co.jp [selleck.co.jp]

- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 6. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparing Tyrphostin AG 528 Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 528, also known as Tyrphostin B66, is a potent inhibitor of protein tyrosine kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (ErbB2/HER2).[1][2][3][4] It is a valuable tool in cancer research and drug development for studying signaling pathways implicated in cell proliferation, differentiation, and survival. Accurate preparation of a stable stock solution is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and a protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 306.32 g/mol | [1][2][5][6] |

| Molecular Formula | C₁₈H₁₄N₂O₃ | [1][2][5][6] |

| CAS Number | 133550-49-9 | [1][5][6] |

| IC₅₀ for EGFR | 4.9 µM | [1][2][3][5] |

| IC₅₀ for ErbB2/HER2 | 2.1 µM | [1][2][3][5] |

| Solubility in DMSO | 20 - 61 mg/mL (65.3 - 199.1 mM) | [1][2][5][7] |

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the autophosphorylation of EGFR and ErbB2, thereby blocking downstream signaling cascades that promote tumor growth.

Caption: Inhibition of EGFR and ErbB2 signaling by this compound.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure

-

Pre-weighing and Calculation:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Calculate the required amount of this compound and DMSO to prepare the desired stock solution concentration. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 0.010 mol/L x 0.001 L x 306.32 g/mol = 3.0632 mg

-

-

-

Dissolution:

-

Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO. It is crucial to use fresh, high-quality DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.[1]

-

Vortex the solution thoroughly for several minutes to aid dissolution. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to facilitate the dissolution of the compound if necessary.[2] Visually inspect the solution to ensure that all the powder has dissolved completely.

-

-

Aliquoting and Storage:

Storage and Stability

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Tyrphostin AG 528 in the HT-29 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 528 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2/HER2 tyrosine kinases.[1][2] The HT-29 human colorectal adenocarcinoma cell line is a widely utilized model in cancer research. HT-29 cells express both EGFR and HER2, making them a relevant system for studying the effects of inhibitors targeting these receptors.[3] However, it is crucial to note that HT-29 cells possess downstream mutations, specifically BRAF V600E and PIK3CA P449T, which can confer resistance to upstream EGFR inhibition by monoclonal antibodies.[3] This document provides detailed application notes and experimental protocols for the investigation of this compound's effects on the HT-29 cell line.

Data Presentation

Table 1: this compound Inhibitory Concentrations

| Target | IC50 Value | Cell Line/System | Reference |

| EGFR | 4.9 µM | Cell-free assay | [1][2] |

| ErbB2/HER2 | 2.1 µM | Cell-free assay | [1][2] |

Table 2: HT-29 Cell Line Characteristics Relevant to this compound Application

| Feature | Description | Implication for this compound Studies | Reference |

| EGFR Expression | Present | Provides a direct target for this compound. | [3][4][5][6][7][8][9] |

| HER2/ErbB2 Expression | Present | Provides a secondary target for this compound. | [3] |

| BRAF Mutation | V600E (constitutively active) | May lead to resistance to upstream EGFR inhibition by activating the MAPK pathway independently of EGFR signaling. | [3] |

| PIK3CA Mutation | P449T (activating) | May confer resistance by maintaining PI3K/Akt pathway activation despite EGFR blockade. | [3] |

| p53 Mutation | R273H | May influence apoptotic response to drug treatment. | [6] |

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway in HT-29 Cells

The following diagram illustrates the EGFR signaling cascade and highlights the key mutations present in the HT-29 cell line that may impact the efficacy of this compound.

Caption: EGFR signaling in HT-29 cells with inhibitory action of this compound and key mutations.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow to assess the biological effects of this compound on the HT-29 cell line.

Caption: A logical workflow for investigating this compound's effects on HT-29 cells.

Experimental Protocols

HT-29 Cell Culture

-

Media Preparation: Culture HT-29 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a lower density.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[2]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10]

-

Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Cell Viability (MTT) Assay

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine with the floating cells from the supernatant.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.

Western Blot Analysis of EGFR Signaling Pathway

-

Cell Lysis: After treating HT-29 cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Depleting receptor tyrosine kinases EGFR and HER2 overcomes resistance to EGFR inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of epidermal growth factor receptor in human colon cancer cell lines by interferon α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Western Blot Analysis Following Tyrphostin AG 528 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Tyrphostin AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases.

Introduction

This compound is a valuable tool for studying cellular signaling pathways regulated by EGFR and ErbB2, which are frequently dysregulated in various cancers. This compound inhibits the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and differentiation.[1][2] Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound by quantifying the changes in protein expression and phosphorylation status of key signaling molecules.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor at the catalytic domain of EGFR and ErbB2, preventing the transfer of phosphate groups to tyrosine residues on the receptors and their substrates. The reported IC50 values for this compound are approximately 4.9 µM for EGFR and 2.1 µM for ErbB2.[1][2] Inhibition of EGFR and ErbB2 phosphorylation blocks the activation of major downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which are critical for cell growth and survival.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical Western blot experiment investigating the dose-dependent effect of this compound on the phosphorylation of EGFR and ErbB2 in a relevant cancer cell line (e.g., A431 for EGFR, SK-BR-3 for ErbB2). This data is intended to be illustrative of expected results.

| Treatment | Concentration (µM) | p-EGFR (Tyr1068) (% of Control) | p-ErbB2 (Tyr1248) (% of Control) |

| Vehicle (DMSO) | 0 | 100 | 100 |

| This compound | 0.1 | 85 | 75 |

| This compound | 1 | 55 | 40 |

| This compound | 5 | 20 | 15 |

| This compound | 10 | 5 | 5 |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., A431, SK-BR-3, or other cell lines with endogenous or overexpressed EGFR/ErbB2) in complete growth medium and allow them to adhere and reach 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal receptor phosphorylation, serum-starve the cells by replacing the complete medium with a serum-free or low-serum medium for 16-24 hours prior to treatment.

-

Ligand Stimulation (Optional): To induce receptor phosphorylation, you may stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for EGFR) for a short period (e.g., 15-30 minutes) before or concurrently with inhibitor treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in a serum-free medium to the desired final concentrations.

-

Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO). Incubate for the desired treatment time (e.g., 1-4 hours).

Protein Extraction

-

Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer: Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish.

-

Scraping and Collection: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, clean tube.

Protein Quantification

-

Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize the samples to ensure equal loading of total protein for each lane in the subsequent Western blot.

Western Blot Analysis

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ErbB2, anti-total ErbB2, and a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.

-

Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control to determine the relative change in phosphorylation.

Visualizations

Caption: Signaling pathway inhibited by this compound.

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Tyrphostin AG 528 In Vivo Studies in Mice

Disclaimer: Direct, peer-reviewed in vivo studies of Tyrphostin AG 528 in mice are not extensively documented in publicly available literature. The following application notes and protocols are based on established methodologies for related tyrphostin compounds and general best practices for in vivo research in mice. Researchers should use this information as a guide and optimize protocols for their specific experimental needs.

Introduction

This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases, with IC50 values of 4.9 µM and 2.1 µM, respectively.[1] As a member of the tyrphostin family of protein tyrosine kinase inhibitors, it holds potential for investigation in various disease models, particularly in oncology. This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vivo studies with this compound and related compounds in mice.

Data Presentation: In Vivo Studies of Related Tyrphostin Compounds

The following tables summarize quantitative data from in vivo studies of other tyrphostin agents in mice and rats, which can serve as a reference for designing experiments with this compound.

Table 1: Summary of In Vivo Studies with Tyrphostin Analogs

| Compound | Animal Model | Application | Dosage | Administration Route | Key Findings |

| Tyrphostin AG-1478 | Sprague-Dawley Rats | Cardiac Dysfunction Model | 21.4 mg/kg/day | Intraperitoneal (i.p.), 3 times/week for 5 weeks | Induced hypomagnesemia and cardiac systolic dysfunction. |

| Tyrphostin AG490 | NOD Mice | Type 1 Diabetes Model | 1 mg/mouse | Intraperitoneal (i.p.), 3 times/week for 5 weeks, then once/week for 5 weeks | Significantly inhibited the development of Type 1 Diabetes. |

| Tyrphostin AG-556 | C57BL/6 Mice | Arterial Injury Model | 2 mg/mouse/day | Intraperitoneal (i.p.), daily | Significantly attenuated intimal thickening. |

| Tyrphostin AG879 | NOD/SCID Mice | Cancer Xenograft Model (Leiomyosarcoma, Leukemia) | 100 mg/kg | Subcutaneous (s.c.), 10 times over 19 days | Resulted in dramatic reductions in tumor size. |

| Tyrphostin AG879 | Nude Mice | Cancer Xenograft Model (v-Ha-RAS transformed NIH 3T3) | 20 mg/kg | Intraperitoneal (i.p.), on days 3, 5, 7, 10, 12, 14, and 17 | Kept 50% of mice tumor-free and reduced tumor size in others. |

Experimental Protocols

Vehicle Preparation for this compound

A common vehicle for the in vivo administration of tyrphostin compounds involves a multi-component solvent system to ensure solubility and stability.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1]

-

Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO).

-

For the working solution, take the required volume of the DMSO stock solution.

-

Add Polyethylene glycol 300 (PEG300) to the DMSO solution and mix thoroughly until clear. A common ratio is 10% DMSO and 40% PEG300 in the final volume.

-

Add Tween-80 to the mixture and mix until clear. A typical final concentration is 5% Tween-80.

-

Add sterile saline to reach the final desired volume and concentration. The final volume will contain 45% saline.

-

It is recommended to prepare this working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Administration of this compound in Mice

The route of administration will depend on the experimental design and the target tissue. Intraperitoneal and subcutaneous injections are common methods.

Protocol 2: Intraperitoneal (i.p.) Injection

-

Prepare the this compound formulation as described in Protocol 1.

-

Gently restrain the mouse, exposing the abdominal area.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

-

Inject the prepared dose slowly.

-

Monitor the mouse for any signs of distress post-injection.

Protocol 3: Subcutaneous (s.c.) Injection

-

Prepare the this compound formulation.

-

Gently lift a fold of skin on the back of the mouse, between the shoulder blades, to form a "tent".

-

Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

-

Aspirate briefly to check for blood.

-

Inject the solution, which will form a small bleb under the skin.

-

Withdraw the needle and gently massage the area to aid dispersion.

-

Monitor the injection site for any signs of irritation.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

This compound primarily targets the EGFR and ErbB2 signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

References

Assessing Apoptosis with Tyrphostin AG 528 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 528 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2/HER2 tyrosine kinases.[1] Its ability to block these critical signaling pathways, which are often dysregulated in cancer, makes it a valuable tool for inducing and studying apoptosis in cancer cells. These application notes provide a comprehensive guide for utilizing this compound to assess apoptosis, including detailed experimental protocols and an overview of the underlying signaling mechanisms.

Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting the autophosphorylation of EGFR and ErbB2, thereby blocking downstream signaling cascades crucial for cell survival and proliferation. The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways. Inhibition of these pathways leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation or activation of pro-apoptotic proteins (e.g., Bax, caspases), ultimately culminating in programmed cell death.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound and related compounds.

Table 1: Inhibitory Concentration (IC50) of this compound and Related Compounds

| Compound | Target(s) | IC50 | Cell Line(s) | Reference |

| This compound | EGFR, ErbB2/HER2 | 4.9 µM (EGFR), 2.1 µM (ErbB2) | Cell-free assay | [1] |

| Tyrphostin A9 | EGFR, VEGFR-2 | 48.5 nM (EGFR), 28.2 nM (VEGFR-2) | HCT-116 | |

| Tyrphostin AG1478 | EGFR | Varies by cell line | A431, Breast Cancer Cells | |

| Tyrphostin AG490 | JAK2/STAT3 | Varies by cell line | PEL Cells |

Table 2: Apoptosis Induction by Tyrphostin Treatment (Illustrative Data)

| Cell Line | Tyrphostin Compound | Concentration | Assay | Percentage of Apoptotic Cells (Early + Late) | Reference |

| HCT-116 | Tyrphostin A9 | IC50 | TUNEL | Significantly increased vs. control | |

| A549 | Thymoquinone + Quercetin | 22.49 µM (Combination IC50) | Annexin V/PI | 50.9% (Early Apoptosis) | |

| L-02 | Oxalicumone A | 10 µM | Annexin V/PI | 10.5% (Early Apoptosis) | |

| L-02 | Oxalicumone A | 20 µM | Annexin V/PI | 16.4% (Early Apoptosis) | |

| L-02 | Oxalicumone A | 40 µM | Annexin V/PI | 20.1% (Early Apoptosis) |

Table 3: Effect of Tyrphostin Treatment on Apoptosis-Related Protein Expression (General Trends)

| Protein | Function | Expected Change with Tyrphostin Treatment |

| p-EGFR / p-ErbB2 | Activated Receptors | Decrease |

| p-Akt | Pro-survival Signaling | Decrease |

| p-ERK | Pro-survival Signaling | Decrease |

| Bcl-2 | Anti-apoptotic | Decrease |

| Bax | Pro-apoptotic | Increase / Translocation to Mitochondria |

| Cleaved Caspase-3 | Executioner Caspase | Increase |

| Cleaved Caspase-9 | Initiator Caspase | Increase |

| Cleaved PARP | Substrate of Executioner Caspases | Increase |

Signaling Pathway

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

Adherent cells: Gently aspirate the culture medium (save it, as it may contain detached apoptotic cells). Wash the cells once with PBS. Trypsinize the cells and combine them with the saved medium.

-

Suspension cells: Collect the cells by centrifugation.

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Caption: Experimental workflow for Annexin V/PI staining.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells treated with this compound

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation and Fixation: Grow and treat cells on glass coverslips or in culture plates. After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 for 2-5 minutes on ice.

-

TUNEL Reaction: Wash the cells with PBS. Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Washing and Counterstaining: Wash the cells several times with PBS to remove unincorporated nucleotides. If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. Alternatively, the cells can be analyzed by flow cytometry.

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

Materials:

-

Cells treated with this compound

-

White-walled, clear-bottom 96-well plates

-

Caspase-Glo® 3/7 Assay Kit (or similar)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat cells with this compound for the desired time. Include appropriate controls (vehicle-treated and untreated cells).

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Lysis and Caspase Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently by orbital shaking for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Caption: Workflow for Caspase-3/7 activity assay.

Conclusion

This compound is an effective tool for inducing apoptosis through the inhibition of EGFR and ErbB2 signaling. The protocols outlined in these application notes provide robust methods for quantifying and characterizing the apoptotic response to this compound treatment. By combining these experimental approaches, researchers can gain valuable insights into the molecular mechanisms of drug-induced apoptosis and evaluate the therapeutic potential of EGFR/ErbB2 inhibitors.

References

Troubleshooting & Optimization

Tyrphostin AG 528 solubility issues and solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin AG 528.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Tyrphostin B66, is a potent inhibitor of protein tyrosine kinases.[1] It specifically targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2, with IC50 values of 4.9 μM and 2.1 μM, respectively.[2][3][4] By inhibiting the autophosphorylation of these receptors, this compound blocks downstream signaling pathways involved in cell proliferation, migration, and differentiation, exhibiting anti-cancer activity.[2][5][6][7]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as DMSO and ethanol.[2][3] It is sparingly soluble in aqueous solutions.[2][3] For detailed solubility information, please refer to the data table below.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO. For detailed, step-by-step instructions, please refer to the "Experimental Protocols" section.

Q4: How should I store this compound and its stock solutions?

The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[2][4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4][8]

Troubleshooting Guide

Issue 1: My this compound powder will not dissolve in my chosen solvent.

-

Solution 1: Verify the correct solvent and concentration. Refer to the solubility data table to ensure you are using an appropriate solvent and are not exceeding the maximum solubility.

-

Solution 2: Use fresh, high-quality solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2] Old or improperly stored DMSO can have a higher water content, which will significantly decrease the solubility of this compound. Always use fresh, anhydrous DMSO.

-

Solution 3: Gentle warming and sonication. If the compound is slow to dissolve, you can try gently warming the solution (e.g., in a 37°C water bath) and using a sonicator to aid dissolution.[1] However, be cautious with heating as it may degrade the compound.